methyl 7-ethyl-1H-indazole-5-carboxylate
Description
Methyl 7-ethyl-1H-indazole-5-carboxylate is an indazole derivative featuring an ethyl substituent at position 7 and a methyl ester group at position 5.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 7-ethyl-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-7-4-8(11(14)15-2)5-9-6-12-13-10(7)9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
OXXBCKYZOBMCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=C1NN=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Solubility
- Ethyl vs.
- Ester Position : Methyl esters at position 5 (main compound, CAS 61700-61-6) are more hydrolytically labile than ethyl esters (CAS 894779-27-2), affecting metabolic stability.
- Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) at position 7 contrasts with the chloro substituent (electron-withdrawing) in CAS 1260851-42-0, altering electronic distribution and reactivity in electrophilic substitution.
Physicochemical Properties
- Melting Points: While specific data for the main compound is unavailable, analogs like methyl 5-amino-1H-indazole-7-carboxylate () and ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate () exhibit high melting points (>200°C), suggesting crystalline stability.
- Solubility: Hydroxy and amino substituents (e.g., CAS 894779-27-2, 885272-08-2) improve aqueous solubility via hydrogen bonding, whereas ethyl and methoxy groups favor organic solvents.
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